3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
CAS No.: 937621-11-9
Cat. No.: VC21115650
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937621-11-9 |
|---|---|
| Molecular Formula | C11H12F3NO |
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine |
| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2 |
| Standard InChI Key | VLKLWKNAFARLJA-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Structure and Properties
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine consists of a four-membered azetidine ring connected to a benzyl group containing a trifluoromethoxy substituent at the para position. This structural configuration provides the compound with unique physicochemical properties that influence its biological activity and chemical reactivity.
Physical and Chemical Properties
The fundamental properties of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 937621-11-9 |
| IUPAC Name | 3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine |
| Molecular Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.21 g/mol |
| InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2 |
| Canonical SMILES | C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F |
Structural Features
The compound features several key structural elements:
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A four-membered azetidine ring containing a nitrogen atom
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A benzyl group linking the azetidine to the aromatic ring
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A trifluoromethoxy (OCF₃) group at the para position of the phenyl ring
The presence of the trifluoromethoxy group significantly affects the electronic properties of the aromatic ring, increasing its lipophilicity and potentially enhancing its membrane permeability in biological systems.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with azetidine in the presence of an appropriate base. This reaction proceeds through a nucleophilic substitution mechanism.
The general reaction can be represented as:
Azetidine + 4-(trifluoromethoxy)benzyl chloride → 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
Reaction Conditions
Typical reaction conditions for the synthesis include:
| Parameter | Condition |
|---|---|
| Solvent | Aprotic solvents (DMF, THF) |
| Base | NaH, K₂CO₃ |
| Temperature | 50-100°C |
| Reaction Time | 4-20 hours |
Chemical Reactivity
The chemical reactivity of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is primarily determined by its functional groups: the azetidine ring and the trifluoromethoxy group.
Types of Reactions
The compound can undergo various reaction types:
Oxidation Reactions
The compound can be oxidized using appropriate oxidizing agents, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions
Reduction reactions may convert the trifluoromethoxy group to a trifluoromethyl group using suitable reducing agents.
Substitution Reactions
Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Products
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic/neutral) | Ketones, Carboxylic acids |
| Reduction | LiAlH₄ (anhydrous ether) | Trifluoromethyl derivatives |
| Substitution | Alkyl halides + base | Alkylated/acylated azetidine derivatives |
Biological Activity
Antimicrobial Properties
Research indicates that azetidine derivatives, including compounds similar to 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine, exhibit significant antimicrobial activity. Studies on related azetidine derivatives have demonstrated promising activity against multidrug-resistant strains of bacteria.
For example, certain azetidine derivatives have shown activity against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MICs) in the micromolar range:
| Compound | MIC against M. smegmatis (μM) | MIC against M. bovis BCG (μM) |
|---|---|---|
| BGAz-001 | 30.5 | 64.5 |
| BGAz-002 | 10.0 | 20.0 |
| BGAz-003 | 15.0 | 30.0 |
Anticancer Activity
In addition to antimicrobial effects, azetidine derivatives have been investigated for anticancer properties. Recent studies have shown that these compounds can inhibit the proliferation of cancer cells significantly. For instance, related compounds have exhibited IC₅₀ values in the submicromolar range against certain cancer cell lines, demonstrating selective effects on cancer cells compared to non-cancerous cells.
Mechanism of Action
The biological activity of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine and similar compounds is believed to involve:
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Enhanced lipophilicity due to the trifluoromethoxy group, facilitating membrane penetration
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Interaction with specific enzymes or receptors, potentially inhibiting or activating biological pathways
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Modulation of cellular processes involved in disease progression
Research Applications
Building Block in Organic Synthesis
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for the development of novel therapeutic agents. The compound's structure allows for various modifications, enabling the synthesis of more complex molecules with potential pharmaceutical applications.
Medicinal Chemistry
The compound's unique structural features make it valuable in medicinal chemistry research:
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The azetidine ring provides a rigid scaffold that can enhance binding to biological targets
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The trifluoromethoxy group increases lipophilicity and metabolic stability
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The benzyl linker allows for conformational flexibility
These properties make it an attractive starting point for developing new drugs, particularly those targeting infectious diseases and cancer.
Material Science Applications
In material science, fluorinated compounds like 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine can be incorporated into polymers and materials to impart specific properties such as:
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Increased thermal stability
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Enhanced chemical resistance
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Improved surface properties (hydrophobicity, oleophobicity)
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine:
| Compound | Difference from 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine |
|---|---|
| 3-{[4-(Methoxy)phenyl]methyl}azetidine | Contains methoxy group instead of trifluoromethoxy |
| 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine | Contains trifluoromethyl group instead of trifluoromethoxy |
Comparative Properties
The trifluoromethoxy group in 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine confers unique properties compared to its structural analogs:
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Higher lipophilicity than the methoxy analog
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Different electronic properties compared to the trifluoromethyl analog
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Distinct spatial arrangement affecting binding to biological targets
These differences significantly impact the compound's biological activity and chemical reactivity, making it a unique entity in chemical and pharmaceutical research.
Future Research Directions
Synthetic Methodology Improvements
Advancements in synthetic methods could improve the production of this compound:
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Development of more efficient catalytic systems
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Implementation of flow chemistry techniques for large-scale production
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Application of green chemistry principles to reduce environmental impact
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